4-[di((2)H3)methylamino]benzoic acid 4-[di((2)H3)methylamino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1175002-09-1
VCID: VC2903593
InChI: InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i1D3,2D3
SMILES: CN(C)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C9H11NO2
Molecular Weight: 171.23 g/mol

4-[di((2)H3)methylamino]benzoic acid

CAS No.: 1175002-09-1

Cat. No.: VC2903593

Molecular Formula: C9H11NO2

Molecular Weight: 171.23 g/mol

* For research use only. Not for human or veterinary use.

4-[di((2)H3)methylamino]benzoic acid - 1175002-09-1

Specification

CAS No. 1175002-09-1
Molecular Formula C9H11NO2
Molecular Weight 171.23 g/mol
IUPAC Name 4-[bis(trideuteriomethyl)amino]benzoic acid
Standard InChI InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i1D3,2D3
Standard InChI Key YDIYEOMDOWUDTJ-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)O)C([2H])([2H])[2H]
SMILES CN(C)C1=CC=C(C=C1)C(=O)O
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of 4-[di((2)H3)methylamino]benzoic acid features a para-substituted benzoic acid with a dimethylamino group where the methyl hydrogens have been replaced with deuterium. The basic structure includes:

  • A benzene ring as the core structure

  • A carboxylic acid group (-COOH) at the para position

  • A dimethylamino group (-N(CD₃)₂) where the hydrogen atoms in the methyl groups are replaced with deuterium atoms

The arrangement of these functional groups affects both the chemical reactivity and biological activity of the compound. The carboxylic acid group confers acidic properties, while the dimethylamino group provides basic characteristics, making the molecule amphoteric.

Physical and Chemical Properties

While specific data for the deuterated compound is limited in the provided search results, we can extrapolate properties from its non-deuterated analog, 4-(dimethylamino)benzoic acid. Table 1 presents these properties:

Table 1: Physical and Chemical Properties of 4-[di((2)H3)methylamino]benzoic acid and Related Compounds

Property4-[di((2)H3)methylamino]benzoic acid4-(Dimethylamino)benzoic acid
Molecular FormulaC₉H₅D₆NO₂C₉H₁₁NO₂
Molecular Weight~171.25 g/mol165.19 g/mol
Melting PointSimilar to non-deuterated analog242.5-243.5°C
SolubilityExpected to be similar to non-deuterated analogSoluble in alcohol, HCl and KOH solutions; sparingly soluble in ether; practically insoluble in acetic acid
pKaExpected to be similar to non-deuterated analog6.027
pKbExpected to be similar to non-deuterated analog11.488
Physical AppearanceCrystalline solidCrystals from water

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-[di((2)H3)methylamino]benzoic acid can be achieved through several methods, primarily involving the reaction of 4-aminobenzoic acid with appropriate deuterated methylating agents. Based on the synthesis of related compounds, potential approaches include:

  • Direct methylation using deuterated reagents

  • Deuterium exchange reactions on the non-deuterated compound

  • Construction of the benzoic acid framework with pre-deuterated components

Specific Synthetic Methodologies

A common synthetic approach for similar compounds involves the reaction of 4-aminobenzoic acid with deuterated methylating agents under controlled conditions. The reaction typically requires:

  • A suitable base to facilitate the methylation reaction

  • Controlled temperature and pressure conditions

  • Appropriate catalysts to enhance reaction efficiency

  • Purification steps to obtain the desired product with high isotopic purity

For similar compounds like 4-aminomethylbenzoic acid, synthetic methods include catalytic reduction steps that may be performed at specific pressures (1-15 atm) and temperatures (30-50°C) . The reaction yield is often affected by factors such as:

  • Stirring speed (optimal at 1200-2500 rpm)

  • Concentration of reagents

  • Catalyst loading

  • Reaction time

  • pH adjustment during workup

The final purification typically involves filtration, pH adjustment with acids such as hydrochloric acid, sulfuric acid, or nitric acid, and drying procedures to obtain high-purity product .

Applications and Uses

4-[di((2)H3)methylamino]benzoic acid has several potential applications that leverage its unique deuterated structure:

Pharmaceutical Applications

The compound finds significant application potential in medicinal chemistry and drug development:

  • As a stable isotope-labeled internal standard for quantitative analysis of pharmaceuticals containing similar structural moieties

  • In metabolism studies to track drug metabolic pathways

  • For the development of deuterated drugs with potentially improved pharmacokinetic profiles

  • As a building block for more complex pharmaceutical compounds

Analytical Applications

The deuterium-labeled compound offers valuable applications in analytical chemistry:

  • As a reference standard in mass spectrometry for accurate quantification

  • In isotope dilution mass spectrometry techniques

  • For NMR studies where deuterium labeling provides specific spectral characteristics

  • In tracing reaction mechanisms and metabolic pathways where the deuterium atoms serve as traceable markers

Other Applications

Additional applications of 4-[di((2)H3)methylamino]benzoic acid and its related non-deuterated counterparts include:

  • Potential use in sunscreening agents, similar to the esters of the non-deuterated compound

  • As reagents in organic synthesis

  • For studying kinetic isotope effects in chemical reactions

  • In research investigating enzymatic mechanisms involving similar structural motifs

Comparison with Related Compounds

Structural Relatives

Several structurally related compounds provide context for understanding the properties and applications of 4-[di((2)H3)methylamino]benzoic acid:

Table 2: Comparison of 4-[di((2)H3)methylamino]benzoic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-[di((2)H3)methylamino]benzoic acidC₉H₅D₆NO₂~171.25 g/molDeuterated methyl groups
4-(Dimethylamino)benzoic acidC₉H₁₁NO₂165.19 g/mol Non-deuterated methyl groups
4-(Methylamino)benzoic acidC₈H₉NO₂151.16 g/mol Single methyl group on amino nitrogen
4-(Aminomethyl)benzoic acidC₈H₉NO₂151.06 g/mol Amino group attached to a methyl linker

Functional Differences

The deuteration in 4-[di((2)H3)methylamino]benzoic acid confers several functional differences compared to its non-deuterated counterpart:

  • Increased metabolic stability due to the kinetic isotope effect, which typically makes carbon-deuterium bonds more resistant to enzymatic cleavage

  • Distinctive mass spectrometric fragmentation patterns

  • Different NMR spectroscopic characteristics, with deuterium atoms showing signals in ²H-NMR rather than ¹H-NMR

  • Potentially altered hydrogen bonding interactions due to the slightly different electronic properties of deuterium compared to hydrogen

These differences make the deuterated compound particularly valuable for applications requiring traceable isotopic labels while maintaining similar chemical reactivity to the non-deuterated analog.

Research Findings

Chemical Reactivity

Like other benzoic acid derivatives, 4-[di((2)H3)methylamino]benzoic acid can undergo various chemical reactions typical for carboxylic acids and amines:

  • Esterification of the carboxylic acid group

  • Salt formation in acidic or basic conditions

  • Nucleophilic reactions through the dimethylamino group

  • Electrophilic aromatic substitution reactions on the benzene ring

These reactions are crucial for modifying the compound for specific applications in drug development and other fields.

Future Research Directions

Based on the current understanding of 4-[di((2)H3)methylamino]benzoic acid and related compounds, several promising research directions emerge:

  • Development of optimized synthetic routes for high-yield, cost-effective production of deuterated compounds

  • Comprehensive characterization of physicochemical properties specific to the deuterated compound

  • Comparative studies of metabolic stability between deuterated and non-deuterated analogs

  • Exploration of applications in drug discovery, particularly for metabolically vulnerable drug candidates

  • Investigation of potential uses in advanced analytical methodologies

These research directions could significantly expand our understanding and application of 4-[di((2)H3)methylamino]benzoic acid in various scientific and industrial contexts.

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